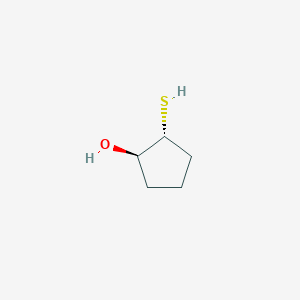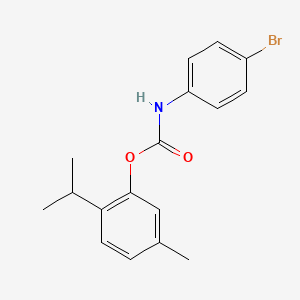
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a bromophenyl group and a methyl-substituted phenyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-Methyl-2-(propan-2-yl)phenol with 4-bromophenyl isocyanate in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The carbamate moiety can also form covalent bonds with active sites of enzymes, resulting in the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole .
- 4,4,5,5-Tetramethyl-2-(1-(4-bromophenyl)ethyl)-1,3,2-dioxaborolane .
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6269-49-4 |
|---|---|
Molekularformel |
C17H18BrNO2 |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylphenyl) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C17H18BrNO2/c1-11(2)15-9-4-12(3)10-16(15)21-17(20)19-14-7-5-13(18)6-8-14/h4-11H,1-3H3,(H,19,20) |
InChI-Schlüssel |
WTDAIZHVKAFYEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


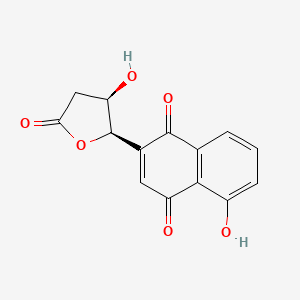
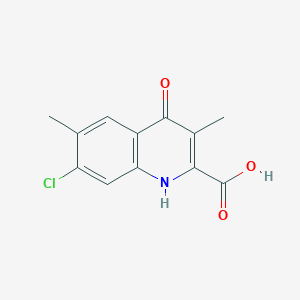

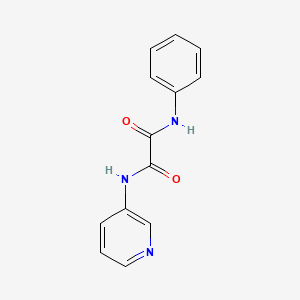
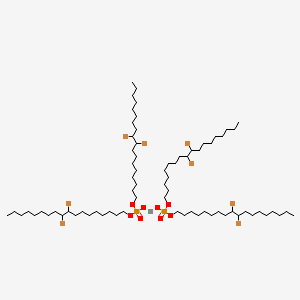
![methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate](/img/structure/B14158221.png)
![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
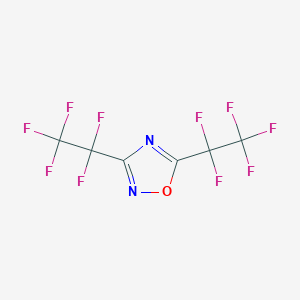
![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
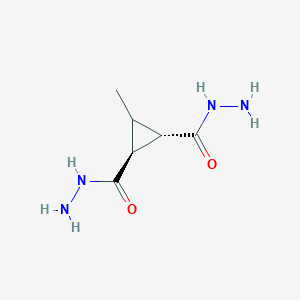
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
